Enalapril

Description

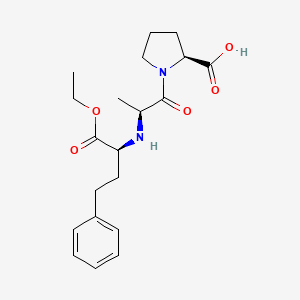

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25)/t14-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXSMTUPTTWBMN-XIRDDKMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76095-16-4 (maleate) | |

| Record name | Enalapril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075847733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5022982 | |

| Record name | Enalapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Enalapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 1.64X10+4 mg/L at 25 °C, 2.13e-01 g/L | |

| Record name | Enalapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00584 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enalapril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enalapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75847-73-3 | |

| Record name | Enalapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75847-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enalapril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075847733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enalapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00584 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enalapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENALAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69PN84IO1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Enalapril | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enalapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

143-144.5, 143 - 144.5 °C | |

| Record name | Enalapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00584 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enalapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pharmacokinetics and Bioavailability of Oral Enalapril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral enalapril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. This compound is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat, which is responsible for its therapeutic effects. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and enalaprilat is critical for optimizing its clinical use and for the development of new drug formulations.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and its active metabolite, enalaprilat, have been extensively studied. Following oral administration, this compound is rapidly absorbed and subsequently converted to enalaprilat.

Absorption

Oral this compound is well-absorbed from the gastrointestinal tract, with approximately 60% of an administered dose being absorbed.[1][2][3] The absorption of this compound is not significantly affected by the presence of food, allowing for administration without regard to meals.[1][2][4][5][6][7] Peak plasma concentrations of this compound are typically observed within one hour of oral administration.[1][2][3][4][8]

Distribution

The volume of distribution for this compound is reported to be between 1 to 2.4 L/kg.[4] Enalaprilat is distributed into most tissues, but it poorly crosses the blood-brain barrier.[4] Less than 50% of enalaprilat is bound to human plasma proteins.

Metabolism

This compound is a prodrug that undergoes extensive first-pass metabolism in the liver to form its active diacid metabolite, enalaprilat.[2][8] This bioactivation is crucial for the drug's therapeutic effect, as this compound itself is a weak ACE inhibitor. The conversion is mediated by hepatic esterases. Beyond its conversion to enalaprilat, no other significant metabolism of this compound is observed in humans.[2]

Excretion

This compound and enalaprilat are primarily eliminated by the kidneys.[2] Approximately 94% of an administered dose is recovered in the urine and feces as either this compound or enalaprilat.[1][2][3] Urinary excretion accounts for about 61% of the dose, with approximately 40% of this being in the form of enalaprilat. Fecal excretion accounts for the remaining 33%.

The elimination of enalaprilat is characterized by a biphasic pattern. The initial phase has a half-life of 2 to 6 hours, reflecting renal filtration.[8][9] This is followed by a prolonged terminal phase with a half-life of approximately 36 hours, which is attributed to the binding of enalaprilat to ACE.[8][9] However, the effective half-life for accumulation following multiple doses is approximately 11 hours.[2]

Bioavailability

The oral bioavailability of this compound, in terms of the active metabolite enalaprilat, is approximately 40%.[10] This is a result of both incomplete absorption of the parent drug and its first-pass metabolism.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for this compound and enalaprilat following oral administration of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers

| Parameter | Value | Reference(s) |

| Absorption | ~60% | [1][2][3] |

| Tmax (Time to Peak Plasma Concentration) | ~1 hour | [1][2][3][4][8] |

| Elimination Half-life (t½) | 1.3 - 1.6 hours | [11][12] |

Table 2: Pharmacokinetic Parameters of Enalaprilat in Healthy Adult Volunteers Following Oral this compound Administration

| Parameter | Value | Reference(s) |

| Bioavailability | ~40% | [10] |

| Tmax (Time to Peak Plasma Concentration) | 3 - 4 hours | [1][2][3][6][8] |

| Effective Half-life (t½) (Multiple Dosing) | ~11 hours | [2] |

| Terminal Elimination Half-life (t½) | 35 - 38 hours | [8] |

| Protein Binding | < 50% |

Experimental Protocols

The determination of this compound and enalaprilat concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The following sections detail typical experimental protocols.

Bioequivalence Study Design

A common design for a bioequivalence study of this compound is a single-dose, two-treatment, two-period, crossover study in healthy volunteers.[13][14][15][16]

-

Subjects: Healthy male and non-pregnant, non-lactating female volunteers.[14]

-

Dose: A single oral dose of a 20 mg this compound maleate tablet is often used.[11][13][14]

-

Washout Period: A washout period of at least 7 days separates the two treatment periods.[6][13]

-

Blood Sampling: Venous blood samples are collected at predetermined time points, for example: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.[1][3]

Sample Preparation

Plasma samples are typically prepared for analysis using either protein precipitation (PPT) or solid-phase extraction (SPE).

-

Protein Precipitation (PPT):

-

Solid-Phase Extraction (SPE):

Analytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the simultaneous quantification of this compound and enalaprilat in human plasma.[5][8][10]

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Calibration and Quantification:

Mandatory Visualizations

This compound Metabolism and Mechanism of Action

The following diagram illustrates the conversion of the prodrug this compound to its active form, enalaprilat, and its subsequent inhibition of the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS).

Caption: Metabolic activation of this compound and its role in the RAAS.

Experimental Workflow for a Bioequivalence Study

This diagram outlines the typical workflow for a clinical bioequivalence study of an oral this compound formulation.

Caption: Workflow of a two-period crossover bioequivalence study.

Analytical Sample Preparation Logical Flow

This diagram details the logical steps involved in preparing a plasma sample for the quantification of this compound and enalaprilat.

Caption: Plasma sample preparation for LC-MS/MS analysis.

References

- 1. ahajournals.org [ahajournals.org]

- 2. researchgate.net [researchgate.net]

- 3. pk-db.com [pk-db.com]

- 4. [Solid phase extraction and high performance liquid chromatographic determination of this compound in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. scispace.com [scispace.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

- 10. researchgate.net [researchgate.net]

- 11. Bioequivalence study of two formulations of this compound, at a single oral dose of 20 mg (tablets): A randomized, two-way, open-label, crossover study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. LC–MS/MS assay for quantitation of this compound and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]

The Hepatic Bioactivation of Enalapril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the metabolic activation of enalapril, an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for hypertension and heart failure. As a prodrug, this compound's therapeutic efficacy is entirely dependent on its biotransformation into the active metabolite, enalaprilat. This process occurs predominantly in the liver, mediated by a specific enzyme, making the liver's metabolic capacity a critical factor in the drug's pharmacokinetic and pharmacodynamic profile.

Core Mechanism of this compound Activation

This compound is an ethyl ester prodrug that is pharmacologically inactive.[1][2] Its conversion to the active diacid metabolite, enalaprilat, is essential for its therapeutic action of inhibiting the angiotensin-converting enzyme (ACE).[3][4] This bioactivation is a hydrolysis reaction that occurs primarily in the liver.[4][5][6]

The key enzyme responsible for this metabolic step is human liver carboxylesterase 1 (CES1) , a major hydrolase in the liver.[7][8][9][10] Studies using recombinant human enzymes have demonstrated that this compound is readily hydrolyzed by CES1, but not by carboxylesterase 2 (CES2).[8][9] Therefore, the rate and extent of enalaprilat formation are directly dependent on the activity of hepatic CES1. Genetic variations in the CES1 gene can alter the enzyme's catalytic activity, potentially impacting this compound metabolism and patient response.[7][10][11]

Quantitative Data: Pharmacokinetics and Enzyme Kinetics

The conversion of this compound to enalaprilat is a critical step that influences the pharmacokinetic profiles of both the parent drug and its active metabolite.

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for this compound and enalaprilat following oral administration of this compound to healthy adult volunteers.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value (Mean ± SD) | Dose | Reference |

| Cmax (ng/mL) | 313.5 ± 139.6 | 10 mg | [12] |

| 481 ± 185 | 20 mg | [13] | |

| Tmax (h) | 1.06 ± 0.30 | 10 mg | [12] |

| 1.09 ± 0.33 | 20 mg | [13] | |

| AUC(0-∞) (ng·h/mL) | 450.0 ± 199.5 | 10 mg | [12] |

| 832 ± 325 | 20 mg | [13] | |

| t1/2 (h) | 1.6 ± 1.5 | 10 mg | [12] |

Table 2: Pharmacokinetic Parameters of Enalaprilat (after oral this compound)

| Parameter | Value (Mean ± SD) | Dose | Reference |

| Cmax (ng/mL) | 54.8 ± 29.5 | 10 mg | [12][14] |

| 72.9 ± 33.6 | 20 mg | [13] | |

| Tmax (h) | 4.6 ± 1.6 | 10 mg | [12][14] |

| 4.05 ± 1.22 | 20 mg | [13] | |

| AUC(0-∞) (ng·h/mL) | 266.9 ± 122.7 | 10 mg | [12][14] |

| 383 ± 158 | 20 mg | [13] | |

| t1/2 (h) | ~11 (effective) | N/A | [15] |

Note: The effective half-life of enalaprilat is prolonged due to its tight binding to ACE.[15]

Enzyme Kinetics

The hydrolysis of this compound by CES1 has been characterized in vitro. Unlike many enzyme reactions that follow standard Michaelis-Menten kinetics, this compound exhibits substrate inhibition kinetics.[8][9]

Table 3: In Vitro Enzyme Kinetic Parameters for this compound Hydrolysis by CES1

| Parameter | Value | Enzyme Source | Reference |

| Kinetics Model | Substrate Inhibition | Recombinant human CES1 | [8][9] |

| Intrinsic Clearance (CLint) | 0.02 mL/min/mg protein | Recombinant human CES1 | [8][9] |

Experimental Protocols

Investigating the hepatic activation of this compound involves a combination of in vitro and in vivo methods, coupled with sensitive analytical techniques.

In Vitro this compound Hydrolysis Assay

This protocol describes a typical experiment to measure the conversion of this compound to enalaprilat using human liver subcellular fractions.

Objective: To determine the rate of enalaprilat formation catalyzed by human liver carboxylesterases.

Materials:

-

Human Liver S9 fractions or microsomes

-

This compound maleate

-

Enalaprilat standard

-

Phosphate buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Acetonitrile (ice-cold)

-

Internal standard for LC-MS/MS analysis (e.g., benazepril, captopril)[16][17]

-

Incubator or water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Methodology:

-

Preparation: Thaw human liver S9 fractions on ice. Prepare a stock solution of this compound in the assay buffer.

-

Reaction Mixture: In a microcentrifuge tube, combine the liver S9 protein (e.g., 0.2-0.5 mg/mL final concentration), assay buffer, and pre-warmed this compound solution to initiate the reaction.[18][19] Final substrate concentrations may range from 1 to 500 µM to characterize kinetics.[8][19]

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-20 minutes).[8][19] The time should be within the linear range of product formation.

-

Termination: Stop the reaction by adding a volume of ice-cold acetonitrile (e.g., 2 volumes) containing the internal standard. This step also precipitates the proteins.[20]

-

Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g for 15 minutes) to pellet the precipitated protein.[20]

-

Analysis: Transfer the supernatant to an autosampler vial for analysis.

-

Quantification: Quantify the concentration of the formed enalaprilat using a validated LC-MS/MS method against a standard curve.[16][20]

In Vivo Human Pharmacokinetic Study

This protocol outlines the design of a clinical study to assess the pharmacokinetics of this compound and enalaprilat.

Objective: To characterize the plasma concentration-time profiles of this compound and enalaprilat after oral administration of this compound.

Design:

-

Single-dose, open-label study in healthy volunteers.[12][13]

-

Subjects fast overnight before drug administration.

-

A single oral dose of this compound maleate (e.g., 10 or 20 mg) is administered with water.[13]

Methodology:

-

Dosing: Administer the this compound tablet to subjects.

-

Blood Sampling: Collect serial blood samples (e.g., into heparinized or EDTA tubes) at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -20°C or -80°C until analysis.[21]

-

Sample Analysis: Determine the concentrations of this compound and enalaprilat in the plasma samples using a validated analytical method such as LC-MS/MS or ELISA.[13][20]

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both analytes using non-compartmental analysis.

Analytical Quantification Methods

Accurate quantification of this compound and enalaprilat in biological matrices is crucial.

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for its high sensitivity and specificity. The method typically involves a sample preparation step like protein precipitation or solid-phase extraction, followed by chromatographic separation and mass spectrometric detection.[16][17][20] The linear range is often between 1-500 ng/mL.[20]

-

ELISA (Enzyme-Linked Immunosorbent Assay): Specific immunoassays have also been developed for the separate quantification of this compound and enalaprilat.[12][13] These methods offer an alternative to chromatographic techniques and can be used for pharmacokinetic studies.

Visualizations

Signaling and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in this compound activation.

Caption: Metabolic activation pathway of this compound in the liver.

Caption: Experimental workflow for an in vitro this compound hydrolysis assay.

Caption: Workflow for a human pharmacokinetic study of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 4. SMPDB [smpdb.ca]

- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Case Study: this compound: A Prodrug of Enalaprilat | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacogenetic study of CES1 gene and this compound efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CES1 genetic variation affects the activation of angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and pharmacodynamics profiles of this compound maleate in healthy volunteers following determination of this compound and enalaprilat by two specific enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of this compound and enalaprilat by enzyme linked immunosorbent assays: application to pharmacokinetic and pharmacodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. ovid.com [ovid.com]

- 17. lcms.cz [lcms.cz]

- 18. Examination of the carboxylesterase phenotype in human liver - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. LC–MS/MS assay for quantitation of this compound and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. omicsonline.org [omicsonline.org]

Renin-angiotensin-aldosterone system inhibition by enalapril

An In-depth Technical Guide to the Renin-Angiotensin-Aldosterone System (RAAS) Inhibition by Enalapril

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) by this compound, an angiotensin-converting enzyme (ACE) inhibitor. This compound is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat, which effectively blocks the conversion of angiotensin I to angiotensin II.[1] This inhibition leads to vasodilation and reduced aldosterone secretion, making this compound a cornerstone therapy for hypertension and heart failure.[2][3] This guide details the mechanism of action, pharmacokinetics, and pharmacodynamics of this compound, presents quantitative data from clinical studies in structured tables, outlines key experimental protocols for RAAS assessment, and provides visualizations of the core signaling pathways and experimental workflows.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[4][5] The system is initiated by the release of renin from the kidneys in response to stimuli such as low blood pressure or low sodium levels.[4] Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form the inactive decapeptide angiotensin I.[5] Angiotensin-Converting Enzyme (ACE), found primarily in the lungs, then converts angiotensin I into the potent vasoconstrictor, angiotensin II.[6][7]

Angiotensin II exerts its effects by binding to AT1 and AT2 receptors, leading to:

-

Vasoconstriction: Direct constriction of arterioles and venules, increasing vascular resistance.[1][8]

-

Aldosterone Release: Stimulation of the adrenal cortex to secrete aldosterone, which promotes sodium and water retention by the kidneys.[1][5]

-

Sympathetic Nervous System Activation: Enhancement of norepinephrine release and inhibition of its reuptake.[8]

-

Cellular Growth: Stimulation of hypertrophy in vascular smooth muscle and cardiac myocytes.[8]

This compound: Pharmacokinetic and Pharmacodynamic Profile

This compound is a second-generation ACE inhibitor administered as a maleate salt.[9] It is a prodrug, meaning it is pharmacologically inactive until it undergoes biotransformation.[1][8]

Pharmacokinetics:

-

Absorption: Following oral administration, approximately 60% of the this compound dose is absorbed from the gastrointestinal tract.[9] Peak serum concentrations of this compound are observed within about one hour.[9][10] Food intake does not significantly influence its absorption.[10]

-

Metabolism: this compound is rapidly hydrolyzed in the liver to its active diacid metabolite, enalaprilat.[1] Enalaprilat is a much more potent ACE inhibitor than its parent compound.[9]

-

Distribution: Enalaprilat penetrates most tissues, including the heart, kidneys, and brain.[11]

-

Excretion: The primary route of elimination is renal, with about 94% of the dose recovered in urine and feces as either this compound or enalaprilat.[9] The effective half-life for the accumulation of enalaprilat is approximately 14 hours.[9]

Pharmacodynamics: The primary pharmacodynamic effect of this compound is the competitive inhibition of ACE.[8] This leads to a series of downstream effects that collectively lower blood pressure and reduce cardiac workload. While the primary mechanism is RAAS suppression, this compound is also effective in patients with low-renin hypertension, suggesting other potential modes of action.[9]

Mechanism of Action: ACE Inhibition

Enalaprilat competitively binds to and inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[2][9] This action interrupts the RAAS cascade, resulting in:

-

Decreased Angiotensin II Levels: This is the central effect, leading to reduced vasoconstriction and consequently, a decrease in peripheral vascular resistance and blood pressure.[2][7]

-

Decreased Aldosterone Secretion: The reduction in angiotensin II leads to decreased aldosterone release from the adrenal cortex.[9] This results in reduced sodium and water retention and a small increase in serum potassium.[5][9]

-

Increased Plasma Renin Activity: The drop in angiotensin II removes the negative feedback loop on renin secretion, leading to an increase in plasma renin activity.[2][9]

-

Increased Bradykinin Levels: ACE is also identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator.[2][9] By inhibiting this enzyme, this compound increases bradykinin levels, which may further contribute to its antihypertensive effects through vasodilation.[1][2]

Quantitative Data: Effects on RAAS and Hemodynamics

The clinical efficacy of this compound has been quantified across numerous studies. The following tables summarize key findings.

Table 1: Pharmacokinetic Parameters of this compound and Enalaprilat

| Parameter | This compound | Enalaprilat (Active Metabolite) | Source(s) |

|---|---|---|---|

| Oral Absorption | ~60% | Poorly absorbed orally | [9] |

| Time to Peak Concentration (Tmax) | ~1 hour | 3 to 4 hours | [9] |

| Metabolism | Hydrolyzed in the liver | Active form | [1] |

| Effective Half-Life (accumulation) | N/A | ~14 hours | [9] |

| Primary Excretion Route | Renal | Renal |[9] |

Table 2: Hemodynamic Effects of this compound Monotherapy in Hypertensive Patients

| Study Population | This compound Dose | Baseline BP (mmHg) | Post-Treatment BP (mmHg) | Absolute Reduction (mmHg) | Source(s) |

|---|---|---|---|---|---|

| Essential Hypertension | 20 mg/day | Not specified | Not specified | Significant and progressive reduction | [12] |

| Mild/Moderate Hypertension | 20-40 mg/day | Not specified | Not specified | Normalized BP in 88% (mild) and 50% (moderate) | [13] |

| Hypertension with LVH | Up to 40 mg/day | Not specified | Not specified | Systolic: -24.7, Diastolic: -13.4 | [14] |

| Newly Diagnosed Hypertensives | 10 mg/day | Aortic Systolic: 148 ± 3 | Aortic Systolic: 138 ± 2 | Aortic Systolic: -10 |[15] |

Table 3: Hormonal Effects of this compound Therapy

| Parameter | Baseline Level | Post-Treatment Level | Percent Change | Study Duration | Source(s) |

|---|---|---|---|---|---|

| Plasma Angiotensin II | 12.42 ± 2.15 pg/mL | 5.45 ± 1.68 pg/mL | ~56% decrease | 120 days | [12] |

| Plasma Norepinephrine | 311 ± 34 pg/mL | 197 ± 33 pg/mL | ~37% decrease | 120 days | [12] |

| Plasma Renin Activity | Increased throughout study | Increased throughout study | N/A (Increase noted) | 9 months | [14] |

| Serum Aldosterone | Remained relatively unchanged | Remained relatively unchanged | "Aldosterone escape" noted | 9 months |[14] |

Note: Long-term this compound therapy can lead to "aldosterone escape" or breakthrough, where aldosterone levels return to near-baseline despite continued ACE inhibition.[8][16]

Key Experimental Protocols

The assessment of this compound's effect on the RAAS involves precise and reproducible methodologies.

5.1 Measurement of RAAS Components

-

Objective: To quantify the levels of renin, angiotensin II, and aldosterone in plasma.

-

Protocol Outline:

-

Sample Collection: Collect whole blood samples in pre-chilled tubes containing EDTA. For plasma renin activity, samples must be kept on ice and processed promptly to prevent artefactual changes.

-

Plasma Separation: Centrifuge the blood at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Quantification:

-

Renin: Measure active plasma renin and total renin using immunoradiometric assays (IRMA) or enzyme-linked immunosorbent assays (ELISA).[17]

-

Angiotensin II: Quantify using radioimmunoassay (RIA) or, for higher specificity and accuracy, liquid chromatography-mass spectrometry (LC-MS).[12][18]

-

Aldosterone: Measure plasma aldosterone concentration via RIA or chemiluminescent immunoassay.[12][17]

-

-

Data Normalization: For urinary measurements, biomarker levels (e.g., renin, angiotensinogen) should be indexed to urine creatinine to account for variations in urine concentration.[17]

-

5.2 Assessment of Hemodynamic Response

-

Objective: To measure changes in systolic and diastolic blood pressure.

-

Protocol Outline:

-

Patient Preparation: Patients should be rested in a quiet room for at least 5-10 minutes before measurement. Avoid caffeine, exercise, and smoking for at least 30 minutes prior.

-

Measurement Technique (Ambulatory Blood Pressure Monitoring - ABPM):

-

Fit the patient with a portable, automated cuff device that records blood pressure at regular intervals (e.g., every 20-30 minutes) over a 24-hour period.[15]

-

This method provides data on mean blood pressure, diurnal variation, and drug efficacy over the entire dosing interval, avoiding "white coat" effects.

-

-

Measurement Technique (Office-Based):

-

Use a calibrated sphygmomanometer with an appropriately sized cuff.

-

Take at least two readings, 1-2 minutes apart, and average the results. Measurements should be taken in both supine and standing positions to check for orthostatic hypotension.[9]

-

-

Data Analysis: Compare baseline blood pressure readings with those taken at specified intervals during this compound treatment (e.g., 4 hours, 14 days, 120 days).[12]

-

Visualizing Pathways and Workflows

Diagram 1: The Renin-Angiotensin-Aldosterone System (RAAS) Cascade

Caption: Overview of the RAAS cascade from renin release to downstream effects.

Diagram 2: Mechanism of this compound (Enalaprilat) Inhibition

Caption: Enalaprilat competitively inhibits ACE, blocking Angiotensin II production.

Diagram 3: General Workflow for Clinical Efficacy Assessment

Caption: A typical workflow for a clinical trial assessing this compound's efficacy.

Conclusion

This compound is a highly effective inhibitor of the renin-angiotensin-aldosterone system. Its action as a prodrug, converted to the potent ACE inhibitor enalaprilat, ensures reliable interruption of the RAAS cascade. By decreasing angiotensin II levels, this compound reduces blood pressure through both direct vasodilation and modulation of fluid volume via aldosterone suppression. The wealth of quantitative data confirms its significant hemodynamic and hormonal effects, solidifying its role as a first-line agent in the management of cardiovascular diseases such as hypertension and heart failure.[3][13] Further research into tissue-specific ACE inhibition and long-term effects on aldosterone regulation continues to refine our understanding of its comprehensive therapeutic benefits.

References

- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. teachmephysiology.com [teachmephysiology.com]

- 6. m.youtube.com [m.youtube.com]

- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Effects of this compound maleate on blood pressure, renin-angiotensin-aldosterone system, and peripheral sympathetic activity in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy of this compound in essential hypertension and its comparison with atenolol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. This compound Is Superior to Lisinopril in Improving Endothelial Function without a Difference in Blood–Pressure–Lowering Effects in Newly Diagnosed Hypertensives [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Renin-Angiotensin-Aldosterone System Activation and Diuretic Response in Ambulatory Patients With Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The renin‐angiotensin‐aldosterone system and its suppression - PMC [pmc.ncbi.nlm.nih.gov]

Enalapril's Influence on Bradykinin and Substance P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, exerts its antihypertensive effects primarily by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. However, its mechanism of action extends beyond the renin-angiotensin-aldosterone system (RAAS). ACE, also known as kininase II, is a key enzyme in the degradation of bradykinin and substance P, two potent neuropeptides with significant physiological effects. This technical guide provides an in-depth analysis of the effects of this compound on bradykinin and substance P levels, detailing the underlying biochemical pathways, summarizing quantitative data from clinical studies, and outlining the experimental protocols used to generate this data.

Core Mechanism: Inhibition of Kininase II

This compound is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat.[1] Enalaprilat is a potent inhibitor of ACE, preventing the proteolytic cleavage of angiotensin I to angiotensin II.[1] Crucially, ACE is identical to kininase II, an enzyme responsible for the inactivation of bradykinin and, to some extent, substance P.[2] By inhibiting this enzyme, this compound leads to an accumulation of these peptides, which contributes to both its therapeutic effects and some of its characteristic side effects.

Quantitative Effects of this compound on Bradykinin and Substance P Levels

The administration of this compound has been shown to significantly alter the levels and activity of bradykinin and substance P. The following tables summarize key quantitative findings from various studies.

| Parameter | Control/Placebo | This compound Treatment | Fold Change | Study Population | Sample Type | Citation |

| Bradykinin Half-life | 34 seconds | ~426 seconds (in vitro with enalaprilat) | ~12.5 | Healthy Volunteers | Plasma | [3] |

| Bradykinin Half-life | Baseline | ~5-fold increase (oral this compound) | ~5 | Healthy Volunteers | Plasma | [3] |

| Bradykinin-induced Vasodilation (Forearm Blood Flow) | Peak: 230±46% | Peak: 357±67% | ~1.55 | Patients with Heart Failure | - | [4] |

Table 1: Quantitative Effects of this compound on Bradykinin

| Parameter | Control (No Cough) | This compound (With Cough) | Fold Change | Study Population | Sample Type | Citation |

| Substance P Concentration | 0.9 (0.5) fmol/ml | 16.6 (3.0) fmol/ml (off this compound) | ~18.4 | Hypertensive Patients | Induced Sputum | [5] |

| Substance P Concentration | 0.9 (0.5) fmol/ml | 17.9 (3.2) fmol/ml (on this compound) | ~19.9 | Hypertensive Patients | Induced Sputum | [5] |

Table 2: Quantitative Effects of this compound on Substance P

Signaling Pathways

The physiological effects of elevated bradykinin and substance P levels are mediated through their respective G-protein coupled receptors. The following diagrams, generated using the DOT language, illustrate these key signaling pathways.

Experimental Protocols

The quantification of bradykinin and substance P in biological matrices requires sensitive and specific analytical methods. The most commonly employed techniques are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).

Measurement of Bradykinin by Radioimmunoassay (RIA)

Principle: RIA is a competitive binding assay. A known quantity of radiolabeled bradykinin (e.g., ¹²⁵I-bradykinin) competes with the unlabeled bradykinin in the sample for a limited number of binding sites on a specific anti-bradykinin antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled bradykinin in the sample.

General Protocol:

-

Sample Collection and Preparation: Blood is collected in tubes containing protease inhibitors to prevent ex vivo degradation of bradykinin. Plasma is separated by centrifugation at low temperatures.

-

Assay Procedure:

-

A standard curve is prepared using known concentrations of unlabeled bradykinin.

-

Standards, control samples, and unknown plasma samples are incubated with a specific anti-bradykinin antibody and a fixed amount of ¹²⁵I-labeled bradykinin.

-

After incubation, the antibody-bound bradykinin is separated from the free bradykinin, often by precipitation with a second antibody or protein A/G.

-

The radioactivity of the precipitate is measured using a gamma counter.

-

-

Data Analysis: The concentration of bradykinin in the samples is determined by comparing the measured radioactivity to the standard curve.

Measurement of Substance P by Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: Competitive ELISA is commonly used for substance P quantification. In this assay, substance P in the sample competes with a fixed amount of enzyme-labeled substance P for binding to a limited number of anti-substance P antibody-coated wells. The amount of color produced by the enzyme-substrate reaction is inversely proportional to the concentration of substance P in the sample.

General Protocol:

-

Sample Collection and Preparation: Similar to bradykinin, blood is collected with protease inhibitors, and plasma is separated.

-

Assay Procedure:

-

A standard curve is prepared with known concentrations of substance P.

-

Standards, controls, and samples are added to microplate wells pre-coated with an anti-substance P antibody.

-

A fixed amount of enzyme-conjugated substance P (e.g., HRP-substance P) is added to each well.

-

The plate is incubated to allow for competitive binding.

-

The wells are washed to remove unbound reagents.

-

A substrate solution is added, which is converted by the bound enzyme into a colored product.

-

The reaction is stopped, and the absorbance is measured using a microplate reader.

-

-

Data Analysis: The concentration of substance P in the samples is calculated from the standard curve.

Discussion and Implications

The inhibition of kininase II by this compound leads to a significant increase in the circulating levels and biological activity of bradykinin and substance P. This accumulation has important clinical implications. The vasodilatory effects of bradykinin contribute to the antihypertensive action of this compound, providing a therapeutic benefit beyond the blockade of the RAAS.[4]

However, the increased levels of these peptides are also implicated in some of the well-known side effects of ACE inhibitors. The accumulation of bradykinin and substance P in the respiratory tract is a leading hypothesis for the mechanism behind the persistent dry cough experienced by a subset of patients on this compound.[5] Furthermore, the potent vasodilatory and permeability-increasing effects of bradykinin are thought to be the primary cause of angioedema, a rare but serious adverse effect of ACE inhibitors.

Conclusion

This compound's inhibition of angiotensin-converting enzyme has a dual consequence: the intended reduction of angiotensin II and the concurrent accumulation of bradykinin and substance P. This technical guide has provided a comprehensive overview of the quantitative effects of this compound on these neuropeptides, detailed the experimental methodologies used for their measurement, and illustrated the key signaling pathways involved. A thorough understanding of these mechanisms is crucial for researchers and drug development professionals working to optimize the therapeutic benefits of ACE inhibitors while minimizing their adverse effects. Future research may focus on developing more targeted therapies that can selectively modulate the RAAS without impacting the kinin-kallikrein system.

References

- 1. Bradykinin potentiation by ACE inhibitors: a matter of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of this compound on the skin response to bradykinin in man. | Semantic Scholar [semanticscholar.org]

- 3. Frontiers | Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants [frontiersin.org]

- 4. ahajournals.org [ahajournals.org]

- 5. A comparison of the effects of captopril and this compound on skin responses to intradermal bradykinin and skin blood flow in the human forearm - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure and chemical properties of enalapril maleate

An In-Depth Technical Guide to Enalapril Maleate: Molecular Structure, Chemical Properties, and Analysis

Introduction

This compound maleate is a potent and widely prescribed medication belonging to the angiotensin-converting enzyme (ACE) inhibitor class of drugs.[1][2][3] It is a prodrug that, after oral administration, is hydrolyzed in the liver to its active metabolite, enalaprilat.[1][4][5][6] Enalaprilat is a powerful inhibitor of the angiotensin-converting enzyme, playing a crucial role in the management of hypertension (high blood pressure) and symptomatic congestive heart failure.[2][5][7] Its efficacy stems from its ability to modulate the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation.[8][9] This guide provides a comprehensive technical overview of this compound maleate's molecular structure, chemical properties, mechanism of action, synthesis, and analytical methodologies for an audience of researchers and drug development professionals.

Molecular Structure and Chemical Properties

This compound maleate is the maleate salt of this compound.[10] this compound itself is a derivative of two amino acids, L-alanine and L-proline.[8] Chemically, it is described as (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid, combined with (Z)-but-2-enedioic acid (maleic acid).[10][11] The molecule possesses three chiral centers, leading to the potential for multiple diastereomeric forms.[12] The presence of an ethyl ester group enhances its gastrointestinal absorption, a key feature of its prodrug design.[8]

Physicochemical Properties

This compound maleate is a white to off-white crystalline powder.[4][8] Its solubility and other key properties are critical for its formulation and bioavailability.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈N₂O₅ · C₄H₄O₄ | [1][2] |

| Molecular Weight | 492.52 g/mol | [2][4][10] |

| IUPAC Name | (Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | [10][11] |

| CAS Number | 76095-16-4 | [2][10] |

| Melting Point | 143-144.5 °C | [8] |

| Appearance | White to off-white crystalline powder | [4][8] |

| Solubility | Sparingly soluble in water; Soluble in ethanol; Freely soluble in methanol; ≥23.15 mg/mL in DMSO | [4][11] |

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The primary therapeutic effects of this compound are derived from the suppression of the Renin-Angiotensin-Aldosterone System (RAAS).[4][6] The RAAS is a hormonal cascade that regulates blood pressure and fluid balance.[5][9]

-

Activation: In response to low blood pressure or other stimuli, the kidneys release the enzyme renin.

-

Angiotensin I Formation: Renin cleaves angiotensinogen, a plasma globulin, to form the inactive decapeptide, angiotensin I.

-

Angiotensin II Conversion: Angiotensin-Converting Enzyme (ACE), a peptidyl dipeptidase, converts angiotensin I to the highly potent vasoconstrictor, angiotensin II.[4][6][13]

-

Physiological Effects of Angiotensin II:

This compound is a prodrug, and upon oral administration, it is hydrolyzed to its active form, enalaprilat.[5] Enalaprilat competitively inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[5][9] This inhibition leads to:

-

Decreased Angiotensin II Levels: Resulting in vasodilation (widening of blood vessels) and reduced vascular resistance.[9][13]

-

Decreased Aldosterone Secretion: Leading to reduced sodium and water retention.[4][6]

-

Increased Bradykinin Levels: ACE is also responsible for degrading bradykinin, a potent vasodilator. Inhibition of ACE increases bradykinin levels, which further contributes to the blood pressure-lowering effect.[5][6]

The net effect is a reduction in blood pressure and a decrease in the workload of the heart.

Caption: Mechanism of action of enalaprilat in the RAAS pathway.

Pharmacological and Pharmacokinetic Properties

This compound is well-absorbed orally, with peak concentrations achieved in about one hour.[14] It is then metabolized into enalaprilat, which reaches its peak concentration three to four hours after an oral dose of this compound maleate.[6] The effective half-life for the accumulation of enalaprilat is approximately 11 hours.[6]

| Parameter | This compound | Enalaprilat | Reference |

| Tmax (Time to Peak Conc.) | ~1.06 - 1.13 h | ~4.3 - 4.6 h | [15] |

| Cmax (Peak Concentration) | ~310.1 - 313.5 ng/mL | ~54.8 - 57.2 ng/mL | [15] |

| t½ (Half-life) | ~1.3 - 1.6 h | ~11 h (effective) | [6][15] |

| Metabolism | Hydrolyzed in the liver to enalaprilat | Active metabolite | [1][4][5] |

| Excretion | Primarily renal | Primarily renal | [6][14] |

| Oral Bioavailability | ~60% (as this compound) | ~40% (from this compound) | [16] |

Chemical Synthesis

The synthesis of this compound maleate is a multi-step process. A common approach involves the reductive alkylation of a dipeptide, L-alanyl-L-proline, with ethyl 2-oxo-4-phenylbutyrate.[17] This key step forms the this compound base with high stereoselectivity. The final step is the reaction of the this compound base with maleic acid to form the stable maleate salt, which improves the drug's handling and formulation properties.[12]

Caption: Generalized workflow for the synthesis of this compound maleate.

Experimental Analysis and Protocols

The quantitative analysis of this compound maleate and its impurities is crucial for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the most widely used and official method.[18]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential to separate this compound maleate from its main degradation products, enalaprilat (from hydrolysis) and diketopiperazine (from intramolecular cyclization).

Typical Experimental Protocol:

-

Instrumentation: An HPLC system equipped with a UV detector is standard.

-

Stationary Phase (Column): A reversed-phase C18 or C8 column is commonly employed. For example, a Hewlett Zorbax SB-C18 (150 x 4.6 mm, 5µm) or a Grace Platinum C8 EPS (250 x 4.6 mm, 5 µm) has been shown to be effective.[7][19]

-

Mobile Phase: A mixture of an acidic phosphate buffer and an organic solvent (typically acetonitrile) is used. A common composition is acetonitrile and 0.025 M phosphate buffer (pH adjusted to ~2.2 - 3.0) in a ratio around 25:75 or 30:70 (v/v).[7][19]

-

Flow Rate: A flow rate of 0.8 to 2.0 mL/min is typical.[7][19]

-

Detection: UV detection at a wavelength of 210 nm or 215 nm provides good sensitivity for this compound and its related substances.[7][19]

-

Column Temperature: Maintaining a controlled column temperature, for instance at 50°C or 55°C, can optimize separation and peak shape.[20]

-

Sample Preparation: Tablets are crushed, and a precise amount of powder is dissolved in the mobile phase or a suitable diluent, filtered, and then injected into the HPLC system.

-

Quantification: The concentration is determined by comparing the peak area of the analyte to that of a reference standard of known concentration. The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[7]

Caption: Logical workflow for HPLC quality control of this compound maleate tablets.

Other Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used for structural elucidation and confirmation.[21] Quantitative NMR (qNMR) has also been developed for the assay of this compound maleate in pharmaceutical preparations.[22]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy helps in identifying functional groups and confirming the chemical structure of the molecule.[21][23]

-

Mass Spectrometry (MS): LC-MS is used for molecular weight confirmation and for the sensitive quantification of this compound and enalaprilat in biological matrices.[21]

Stability Profile

The chemical stability of this compound maleate is a critical factor in its formulation and storage. The drug is susceptible to two primary degradation pathways, the rates of which are highly pH-dependent.[17][24][25]

-

Hydrolysis: Under acidic conditions (below pH 5), the ethyl ester group of this compound is hydrolyzed to form the diacid active metabolite, enalaprilat .[25]

-

Intramolecular Cyclization: Under neutral to alkaline conditions (above pH 5), this compound undergoes internal cyclization to form an inactive degradation product, diketopiperazine .[25]

Stability studies have shown that this compound maleate as a pure substance is relatively stable.[24][26] However, its stability in tablet formulations can be significantly influenced by excipients.[24][25] For instance, formulations with a basic drug-matrix can accelerate degradation compared to those with an acidic matrix.[24] The presence of moisture and exposure to high temperatures also accelerates degradation.[24][26] Therefore, careful selection of excipients and control of the formulation's micro-pH are essential for ensuring the stability and shelf-life of this compound maleate products.[27]

References

- 1. glpbio.com [glpbio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 8. This compound | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. This compound Maleate | C24H32N2O9 | CID 5388961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. This compound maleate (Ref: MK 421) [sitem.herts.ac.uk]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and pharmacodynamics profiles of this compound maleate in healthy volunteers following determination of this compound and enalaprilat by two specific enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. impactfactor.org [impactfactor.org]

- 19. scispace.com [scispace.com]

- 20. User-Friendly HPLC Method Development and Validation for Determination of this compound Maleate and Its Impurities in this compound Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ijpar.com [ijpar.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Effect of the drug-matrix on the stability of this compound maleate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. rjpbcs.com [rjpbcs.com]

- 26. scielo.br [scielo.br]

- 27. CN107951835B - this compound maleate preparation and application thereof - Google Patents [patents.google.com]

Enalapril's Role in Modulating Vascular Endothelial Function: A Technical Guide

Executive Summary: This document provides a comprehensive technical overview of the mechanisms through which enalapril, an angiotensin-converting enzyme (ACE) inhibitor, modulates vascular endothelial function. This compound's therapeutic effects extend beyond blood pressure reduction, directly impacting the endothelium's physiological state. Its primary mechanism involves the inhibition of angiotensin-converting enzyme, which simultaneously decreases the production of the potent vasoconstrictor and pro-oxidant, angiotensin II, and inhibits the degradation of the vasodilator, bradykinin.[1][2][3] This dual action leads to enhanced bioavailability of nitric oxide (NO), a critical mediator of endothelial health, and a reduction in oxidative stress. This guide details the underlying signaling pathways, presents quantitative data from clinical and preclinical studies, and provides standardized protocols for key experimental assessments relevant to researchers, scientists, and drug development professionals in the cardiovascular field.

Introduction: The Vascular Endothelium

The vascular endothelium is a dynamic monolayer of cells lining the interior surface of blood vessels. It acts as a critical interface between the blood and the vessel wall, regulating vascular tone, inflammation, coagulation, and cell growth. A healthy endothelium is characterized by the production of vasodilators, most notably nitric oxide (NO), which maintains vascular homeostasis. Endothelial dysfunction is an early event in the pathogenesis of atherosclerosis and other cardiovascular diseases, characterized by reduced NO bioavailability, increased oxidative stress, and a pro-inflammatory, pro-thrombotic state.[4] Angiotensin II is a key contributor to endothelial dysfunction, promoting vasoconstriction and the production of reactive oxygen species (ROS).[4][5]

This compound: Core Mechanism of Action

This compound is an orally administered prodrug that is rapidly hydrolyzed in the liver to its active metabolite, enalaprilat.[1][3][6] Enalaprilat is a potent inhibitor of angiotensin-converting enzyme (ACE), also known as kininase II.[1][7] This inhibition is central to its effects on the vascular endothelium.

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Enalaprilat competitively binds to ACE, preventing the conversion of angiotensin I to angiotensin II.[2][6] The resulting decrease in angiotensin II levels leads to reduced vasoconstriction, decreased aldosterone secretion, and diminished oxidative stress.[1][6][8]

-

Potentiation of the Kallikrein-Kinin System: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[1][3] By inhibiting ACE, this compound increases the local concentration and half-life of bradykinin.[9][10] Bradykinin stimulates B2 receptors on endothelial cells, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production.[4][9]

Key Modulatory Effects on Endothelial Function

Enhancement of Nitric Oxide (NO) Bioavailability

This compound enhances NO bioavailability through two primary pathways:

-

Increased Bradykinin-Mediated NO Production: By preventing bradykinin degradation, this compound promotes sustained activation of endothelial B2 receptors, leading to increased eNOS activity and NO synthesis.[4][9]

-

Reduced NO Scavenging by Reactive Oxygen Species (ROS): Angiotensin II stimulates NADPH oxidase in endothelial and vascular smooth muscle cells, a major source of the superoxide anion (O₂⁻).[4][8] Superoxide rapidly reacts with NO to form peroxynitrite (ONOO⁻), a highly damaging oxidant, thereby reducing the bioavailability of functional NO. By decreasing angiotensin II levels, this compound reduces superoxide production, thus preserving the NO pool.[4][11]

Attenuation of Oxidative Stress

Beyond preserving NO, the reduction in angiotensin II-mediated NADPH oxidase activity directly lowers the overall burden of reactive oxygen species in the vasculature.[8][12] This antioxidant effect helps protect endothelial cells from oxidative damage, reduces inflammation, and improves the overall function of the vessel wall.[11] Studies have shown that this compound can preserve endothelial function after exposure to ROS, an effect related to superoxide anion scavenging.[11]

Quantitative Data on this compound's Endothelial Effects

The following tables summarize quantitative data from various studies investigating the impact of this compound on markers of endothelial function.

Table 1: Effect of this compound on Flow-Mediated Dilation (FMD) in Humans

| Study Population | This compound Dose | Duration | Baseline FMD (%) | Post-Treatment FMD (%) | Finding |

|---|---|---|---|---|---|

| Migraine Patients[13] | 10 mg/day | 2 months | - | - | FMD significantly increased (p=0.002) vs. placebo. |

| Newly Diagnosed Hypertensives[14] | 10 mg/day | 4 weeks | 6.7 ± 0.6 | 8.8 ± 0.8 | This compound significantly improved FMD, while lisinopril did not. |

| Hypertensive Patients[15] | - | > 1 year | - | 7.9 ± 0.9 | FMD in treated patients was significantly lower than in normotensive controls (13.5 ± 1.1%). |

Table 2: Effect of this compound on Nitric Oxide Metabolites

| Study Population | This compound Dose | Duration | Parameter Measured | Change | Finding |

|---|---|---|---|---|---|

| Migraine Patients[13] | 10 mg/day | 2 months | Serum Total Nitrite | Increased (p=0.000) | This compound significantly increased NO metabolites vs. placebo. |

| Normotensive Subjects[16] | Single 10mg dose | 8 hours | Exhaled NO Release Rate | +58% at 4 hours | This compound significantly increased exhaled NO (p<0.01). |

| Hypertensive Subjects[16] | Single 10mg dose | 8 hours | Exhaled NO Release Rate | No significant change | The effect on exhaled NO was not observed in hypertensives. |

Table 3: Effect of this compound on Hemodynamics and Vasoactivity

| Study Model | This compound Treatment | Parameter | Control/Baseline | This compound-Treated | Finding |

|---|---|---|---|---|---|

| Heart Failure Patients[7][17] | 10 mg BID | Peak Vasodilation to Bradykinin | 230 ± 46% (with Losartan) | 357 ± 67% | This compound significantly potentiated bradykinin-induced vasodilation. |

| Fructose-fed Hypertensive Rats[18] | 20 mg/kg | Blood Pressure (mm Hg) | 137 ± 2 | 105 ± 7 | This compound significantly reduced blood pressure. |

| L-NAME Hypertensive Rats[12] | 20 mg/L | Blood Pressure Increase | +47% | +9% (reduction of HTN) | This compound attenuated hypertension development. |

| L-NAME Hypertensive Rats[12] | 20 mg/L | Lipid Peroxidation (TBARS) | +177% | - | this compound treatment reduced glutathione peroxidase levels. |

Detailed Experimental Protocols

Assessment of Endothelium-Dependent Vasodilation: Flow-Mediated Dilation (FMD)

This non-invasive technique uses high-resolution ultrasound to measure the change in brachial artery diameter in response to an increase in shear stress induced by reactive hyperemia.[19][20]

Methodology:

-

Patient Preparation: The subject should rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room.[21] Subjects should avoid exercise, caffeine, and smoking prior to the measurement.[22]

-

Imaging: A high-resolution ultrasound scanner with a linear array transducer (>7.5 MHz) is used to obtain a longitudinal image of the brachial artery, 2-10 cm above the antecubital fossa.[21][23]

-

Baseline Recording: Once optimal images are obtained, baseline vessel diameter and Doppler blood flow velocity are recorded for at least one minute.

-

Ischemia Induction: A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to at least 50 mmHg above systolic blood pressure (typically 200-250 mmHg) for 5 minutes.[21][23]

-

Reactive Hyperemia: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia) that increases shear stress on the endothelium.

-

Post-Deflation Recording: The brachial artery diameter is continuously recorded for up to 3 minutes following cuff deflation to capture the maximal dilation.[23]

-

Calculation: FMD is expressed as the maximum percentage increase in artery diameter from the baseline measurement.[21]

-

Endothelium-Independent Dilation (Optional): After a 15-minute rest period, a sublingual dose of nitroglycerin (e.g., 0.2-0.4 mg) can be administered to assess the artery's ability to dilate independent of the endothelium.[21]

Quantification of Nitric Oxide Production: Griess Assay

This colorimetric assay is a common indirect method to quantify NO by measuring its stable breakdown product, nitrite (NO₂⁻), in biological fluids (e.g., plasma, serum, cell culture media).[24][25]

Methodology:

-

Sample Preparation: Biological samples are collected. If plasma is used, anticoagulants like EDTA or citrate are recommended.[26] Protein may need to be removed via ultrafiltration or precipitation as it can interfere with the assay.

-

Nitrate Reduction (Optional but recommended): Since NO is oxidized to both nitrite (NO₂⁻) and nitrate (NO₃⁻) in vivo, total NO production is best estimated by measuring both. Samples are incubated with nitrate reductase and its cofactor (e.g., NADPH) to convert all nitrate into nitrite.[25]

-

Griess Reaction:

-

Step 1 (Diazotization): An acidic solution of sulfanilamide (Griess Reagent I) is added to the sample. The sulfanilamide reacts with nitrite to form a diazonium salt.[25]

-

Step 2 (Coupling): N-(1-Naphthyl)ethylenediamine (NED, Griess Reagent II) is added. The diazonium salt couples with NED to form a stable, magenta-colored azo compound.[25]

-

-

Measurement: The absorbance of the colored product is measured using a spectrophotometer at approximately 540 nm.

-

Quantification: The nitrite concentration in the sample is determined by comparing its absorbance to a standard curve generated from known concentrations of sodium nitrite. The detection limit is typically in the low micromolar range (~0.5 µM).[25]

Measurement of Vascular Reactive Oxygen Species (ROS)

Several methods exist to detect ROS, particularly superoxide, in vascular tissues. Chemiluminescence is a widely used technique.[27]

Methodology (Lucigenin-Enhanced Chemiluminescence for Superoxide):

-

Tissue Preparation: Vascular rings or homogenates are prepared and placed in a physiological buffer.

-

Dark Adaptation: Samples are dark-adapted in the chamber of a luminometer to minimize background noise.

-

Probe Addition: A low concentration of lucigenin (e.g., 5 µmol/L) is added to the sample. Higher concentrations can artifactually generate superoxide and should be avoided.[27]

-

Substrate Addition: If measuring enzyme activity (e.g., NADPH oxidase), the substrate (e.g., NADPH, 100 µmol/L) is added to initiate the reaction.[28]

-

Signal Detection: The luminometer measures the photons emitted as lucigenin is oxidized by superoxide. The signal is recorded over time.

-

Specificity Control: To confirm the signal is specific to superoxide, the assay is repeated in the presence of superoxide dismutase (SOD), an enzyme that scavenges superoxide. A significant reduction in the chemiluminescent signal in the presence of SOD confirms the specificity of the measurement.[29]

-

Quantification: The signal is typically expressed as relative light units (RLU) per second per milligram of tissue.

Conclusion

This compound modulates vascular endothelial function through a potent, dual mechanism: suppression of the vasoconstrictor/pro-oxidant axis of the renin-angiotensin system and potentiation of the vasodilator/protective kallikrein-kinin system.[1][3] This leads to a favorable shift in the vascular environment, characterized by increased nitric oxide bioavailability and reduced oxidative stress. These endothelial-protective effects are fundamental to its therapeutic benefits in hypertension and heart failure, contributing to improved vascular health beyond simple blood pressure reduction. The experimental protocols detailed herein provide a standardized framework for researchers to further investigate and quantify the nuanced effects of ACE inhibitors on the complex biology of the vascular endothelium.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 4. This compound improves endothelial function in patients with migraine: A randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Effect of paricalcitol and this compound on renal inflammation/oxidative stress in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bradykinin B2 receptor-dependent enhancement of this compound-evoked hypotension in ethanol-fed female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of this compound on the skin response to bradykinin in man. | Semantic Scholar [semanticscholar.org]

- 11. Antioxidant effect of captopril and this compound on reactive oxygen species-induced endothelial dysfunction in the rabbit abdominal aorta [hero.epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound improves endothelial function in patients with migraine: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Treatment of essential arterial hypertension with this compound does not result in normalization of endothelial dysfunction of the conduit arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. Role of bradykinin in the vasodilator effects of losartan and this compound in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Contribution of nitric oxide to the beneficial effects of this compound in the fructose-induced hyperinsulinemic rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mcw.edu [mcw.edu]

- 21. profil.com [profil.com]

- 22. mdpi.com [mdpi.com]

- 23. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Measurement of Vascular Reactive Oxygen Species Production by Chemiluminescence | Springer Nature Experiments [experiments.springernature.com]

- 28. Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Measurement of Reactive Oxygen Species in Cardiovascular Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular and Molecular Targets of Enalaprilat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular and molecular interactions of enalaprilat, the active metabolite of the prodrug enalapril. Enalaprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE) and is widely used in the management of hypertension and heart failure. This document delves into its primary molecular target, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Primary Molecular Target: Angiotensin-Converting Enzyme (ACE)

Enalaprilat exerts its therapeutic effects primarily through the competitive inhibition of Angiotensin-Converting Enzyme (ACE), also known as kininase II.[1] ACE is a zinc-dependent dipeptidyl carboxypeptidase that plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System.[2][3]

Mechanism of Inhibition

Enalaprilat acts as a competitive inhibitor of ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] The inhibition of ACE leads to decreased plasma levels of angiotensin II, which in turn reduces vasoconstriction and aldosterone secretion.[3] The reduction in aldosterone levels contributes to a decrease in sodium and water retention. Furthermore, the inhibition of kininase II activity by enalaprilat leads to an increase in the levels of bradykinin, a potent vasodilator.[2]

Quantitative Analysis of Enalaprilat-ACE Interaction